molecular formula C17H21ClN4 B7635543 7-Chloro-4-(4-pyrrolidin-1-ylpiperidin-1-yl)quinazoline

7-Chloro-4-(4-pyrrolidin-1-ylpiperidin-1-yl)quinazoline

Cat. No. B7635543
M. Wt: 316.8 g/mol
InChI Key: ORHSYLUGIXLVDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-4-(4-pyrrolidin-1-ylpiperidin-1-yl)quinazoline is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It is a quinazoline derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 7-Chloro-4-(4-pyrrolidin-1-ylpiperidin-1-yl)quinazoline involves the inhibition of various signaling pathways involved in cancer cell growth and proliferation. Specifically, the compound has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both of which are involved in the development and progression of cancer.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, 7-Chloro-4-(4-pyrrolidin-1-ylpiperidin-1-yl)quinazoline has been shown to exhibit a range of other biochemical and physiological effects. These include anti-inflammatory and anti-oxidant activity, as well as the ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 7-Chloro-4-(4-pyrrolidin-1-ylpiperidin-1-yl)quinazoline in lab experiments include its potent anti-cancer activity, as well as its ability to exhibit a range of other biochemical and physiological effects. However, limitations include the complex synthesis method required to produce the compound, as well as the potential for off-target effects.

Future Directions

There are several future directions for the investigation of 7-Chloro-4-(4-pyrrolidin-1-ylpiperidin-1-yl)quinazoline. One area of interest is the development of more efficient synthesis methods for the compound, which would enable larger-scale production for use in preclinical and clinical studies. Additionally, further investigation is needed to fully understand the compound's mechanism of action and potential therapeutic applications in other areas beyond cancer treatment, such as neurological disorders.

Synthesis Methods

The synthesis of 7-Chloro-4-(4-pyrrolidin-1-ylpiperidin-1-yl)quinazoline can be achieved through a multi-step process involving the reaction of various reagents. One such method involves the reaction of 4-(4-pyrrolidin-1-ylpiperidin-1-yl)aniline with 7-chloro-1,2,3,4-tetrahydroquinazoline in the presence of a palladium catalyst.

Scientific Research Applications

7-Chloro-4-(4-pyrrolidin-1-ylpiperidin-1-yl)quinazoline has been investigated for its potential use in various scientific research applications. One such area of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that the compound exhibits potent anti-cancer activity, making it a promising candidate for further investigation.

properties

IUPAC Name

7-chloro-4-(4-pyrrolidin-1-ylpiperidin-1-yl)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4/c18-13-3-4-15-16(11-13)19-12-20-17(15)22-9-5-14(6-10-22)21-7-1-2-8-21/h3-4,11-12,14H,1-2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHSYLUGIXLVDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCN(CC2)C3=NC=NC4=C3C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-4-(4-pyrrolidin-1-ylpiperidin-1-yl)quinazoline

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